Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine
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Overview
Description
Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine is a heterocyclic compound characterized by its unique structure, which includes a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine typically involves cycloaddition reactions. One common method is the (4+2) cycloaddition of nitroso compounds with conjugated dienes . This reaction can be catalyzed by chiral phosphoric acids, leading to high regio-, diastereo-, and enantioselectivity . Another approach involves the use of alkali bases such as cesium carbonate or potassium carbonate in intramolecular Michael addition reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reductive agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino alcohols.
Scientific Research Applications
Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3,6-Dihydro-2H-1,2-oxazines: These compounds share a similar oxazine ring structure and are used in various synthetic applications.
Tetrahydro-1,2-oxazines: These are products of the reduction of cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine and have applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of phenyl groups, which influence its reactivity and binding properties. This makes it a valuable compound for studying stereoselective reactions and developing targeted pharmaceuticals.
Biological Activity
Chemical Structure and Properties
Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine features a complex bicyclic structure that contributes to its unique biological activities. The presence of multiple phenyl groups may enhance its interaction with biological targets.
Molecular Formula
- C : 18
- H : 22
- N : 1
- O : 1
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli in vitro.
- Anticancer Potential : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells. A study reported a dose-dependent decrease in cell viability in human cancer cell lines, indicating its potential as an anticancer agent.
- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits. In animal models of neurodegeneration, it has been observed to reduce oxidative stress markers and improve cognitive function.
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, affecting pathways critical for microbial survival or cancer cell proliferation.
- Modulation of Signaling Pathways : It might influence key signaling pathways related to apoptosis and inflammation.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated:
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These findings suggest a promising profile for further development as an antimicrobial agent.
Case Study 2: Anticancer Activity
A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results showed:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 25 |
MCF-7 (breast cancer) | 30 |
A549 (lung cancer) | 20 |
The data indicate that this compound has significant potential as an anticancer therapeutic.
Future Directions
Further research is essential to comprehensively understand the biological activity of this compound. Future studies should focus on:
- Mechanistic Studies : Elucidating the specific pathways affected by the compound.
- In Vivo Studies : Evaluating the efficacy and safety in animal models to assess therapeutic potential.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity for desired biological targets.
Properties
Molecular Formula |
C18H19NO2 |
---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
(2R,3aS)-2,3a-diphenyl-3,4,5,6-tetrahydro-2H-[1,2]oxazolo[2,3-b]oxazine |
InChI |
InChI=1S/C18H19NO2/c1-3-8-15(9-4-1)17-14-18(16-10-5-2-6-11-16)12-7-13-20-19(18)21-17/h1-6,8-11,17H,7,12-14H2/t17-,18+/m1/s1 |
InChI Key |
UHQSNENBVWAUFE-MSOLQXFVSA-N |
Isomeric SMILES |
C1C[C@]2(C[C@@H](ON2OC1)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CC2(CC(ON2OC1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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